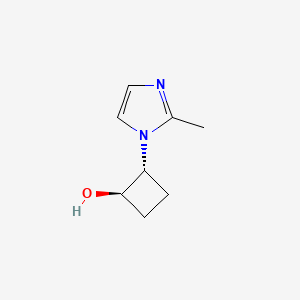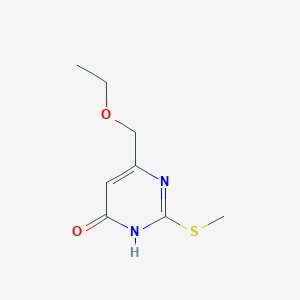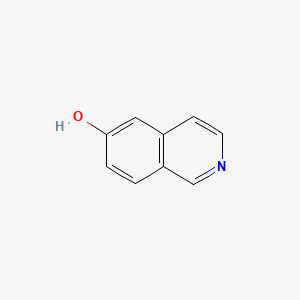![molecular formula C11H8N2O3 B1493680 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol CAS No. 2098013-30-8](/img/structure/B1493680.png)
6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol
Overview
Description
“6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol” is a chemical compound with the molecular formula C13H12O3 . It is also known by other names such as 3,5-Hexadien-2-one, 6- (1,3-benzodioxol-5-yl)-; 3,5-Hexadien-2-one, 6- [3,4- (methylenedioxy)phenyl]-; 3,4-Methylenedioxycinnamylideneacetone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . The compound has a molecular weight of 216.2326 .Chemical Reactions Analysis
The compound has been used in the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.2326 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Antimicrobial Activity
Several studies have indicated that derivatives of 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol exhibit antimicrobial properties. For instance, the synthesis and biological evaluation of certain coumarin derivatives, including pyrimidine derivatives, demonstrated notable antimicrobial activity (Al-Haiza, Mostafa, & El-kady, 2003). Additionally, other research on 6-(1,3-benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives highlighted their antimicrobial activity against Bacillus subtilis bacteria and Candida albicans fungi (Vlasov, Kovalenko, Osolodchenko, Lenitskaya, & Chernykh, 2018).
Anticancer Properties
Pyrimidine derivatives have been identified as potential anticancer agents. A study on novel pyrazolopyrimidines derivatives showcased their efficacy as anticancer and anti-5-lipoxygenase agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). Additionally, certain benzothiazole pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activity, showing potential in combating various microbial strains and fungi, which can be relevant in cancer treatment strategies (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Antioxidant Activity
Compounds derived from 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol have been utilized in the synthesis of various fused heterocyclic compounds which demonstrated significant antioxidant activities. This highlights the compound's potential in applications related to oxidative stress and related disorders (Salem, Farhat, Errayes, & Madkour, 2015).
Apoptosis Induction
A study identified N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine as an apoptosis inducer, indicating its potential in cancer therapy by promoting cell death in certain cancer cell lines (Kemnitzer, Sirisoma, May, Tseng, Drewe, & Cai, 2009).
Inhibition of Phosphodiesterase
Pyrimidinone derivatives, including those related to 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol, have been shown to inhibit phosphodiesterase, particularly cGMP specific phosphodiesterase. This suggests their potential use in treating cardiovascular diseases and related conditions (Dumaitre & Dodic, 1996).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-4-8(12-5-13-11)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRJAMLEGSRRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)


![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)

![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)
![1-({[2-(1H-pyrrol-1-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493614.png)
![1-({[4-(2-Hydroxyethyl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493616.png)

![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)


